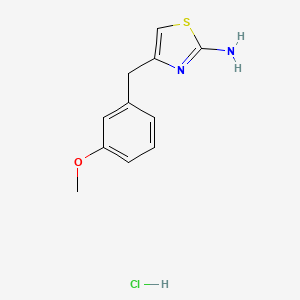

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride” is a compound with the molecular formula C11H13ClN2OS and a molecular weight of 256.75 . It is a powder that is stored at room temperature .

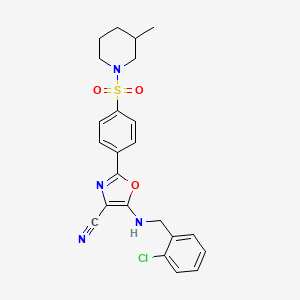

Molecular Structure Analysis

The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI code for this compound is 1S/C11H12N2OS.ClH/c1-14-10-4-2-8 (3-5-10)6-9-7-15-11 (12)13-9;/h2-5,7H,6H2,1H3, (H2,12,13);1H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 256.75 .Wissenschaftliche Forschungsanwendungen

Enzyme-Mediated Processes

Thiazole derivatives have been studied for their potential in the enzymatic treatment of industrial pollutants. The enzymatic approach is recognized for its efficacy in degrading recalcitrant compounds present in wastewater, utilizing enzymes such as peroxidases, laccases, and azoreductases. This method offers advantages over traditional treatments due to its specificity and efficiency at low concentrations of pollutants. The addition of redox mediators can further enhance the degradation efficiency of these enzymes (Husain, 2006).

Pharmaceutical Development

In pharmaceutical research, thiazole derivatives are explored for their wide range of biological activities. These compounds have shown potential as antimalarial agents, with studies focusing on marine-derived natural products demonstrating significant and selective in vitro antimalarial activity. This highlights the importance of thiazole derivatives in developing new drugs with targeted biological effects (Wright et al., 1996).

Thiazolidinones, a class of thiazole derivatives, have been reviewed for their biological potential, indicating a promising future in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning them as valuable scaffolds for drug development (Santos et al., 2018).

Environmental Science

Thiazole derivatives are also significant in environmental science, particularly in the treatment of organic pollutants. The enzymatic degradation of such pollutants, facilitated by redox mediators and specific enzymes, is an area of active research. This approach is promising for the remediation of aromatic compounds in industrial effluents, offering a potential solution for pollution control (Husain & Husain, 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Biochemical Pathways

This pathway is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the known effects of similar 2-aminothiazole derivatives, it’s likely that this compound could induce cell cycle arrest and apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(6-10)5-9-7-15-11(12)13-9;/h2-4,6-7H,5H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAPDMEQAVDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)